
N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Conversion and Biomass-Derived Furanic Compounds
Furfural and 5-hydroxymethylfurfural (HMF) are crucial platform chemicals in the biorefinery sector. Their reduction with H2 over heterogeneous catalysts facilitates the conversion of oxygen-rich compounds into valuable products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran, among others. These reactions involve hydrogenation, rearrangement, and C–O hydrogenolysis, leading to products useful in various industries including pharmaceuticals and polymers (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis and Antiprotozoal Activity
Furanic compounds have been synthesized for their antiprotozoal activity, indicating their potential in medicinal chemistry. Specifically, compounds have been evaluated for activity against Trypanosoma and Plasmodium species, with some showing high efficacy in in vitro and in vivo models (Ismail et al., 2003).
Enzymatic Synthesis and Polymer Industry Applications
The dual-enzyme cascade systems have been developed for the controlled synthesis of furan carboxylic acids from HMF. This enzymatic approach yields products like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) with high efficiency, showcasing the potential of furanic compounds in creating biobased building blocks for the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Biobased Polyesters and Furan Polyesters
2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, has been polymerized with various diacid ethyl esters to produce novel furan polyesters. These materials exhibit properties that make them suitable for various applications, demonstrating the utility of furanic compounds in developing sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Furan-2-Carboxylic Acids and Anti-Tobacco Mosaic Virus Activities
Furan-2-carboxylic acids derived from the roots and leaves of Nicotiana tabacum have shown significant anti-Tobacco Mosaic Virus (TMV) activities, suggesting the potential of furanic compounds in plant protection and agricultural applications (Wu et al., 2018).
Eigenschaften
IUPAC Name |
N-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-9-12-4-3-11(22-12)8-18-15(20)14-2-1-6-17-16(14)23-13-5-7-21-10-13/h1-4,6,13,19H,5,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLLKNLNZQRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

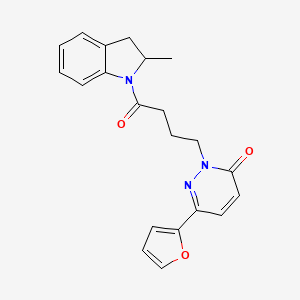
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
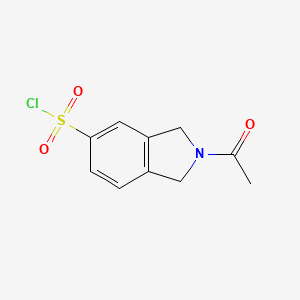
![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)
![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)


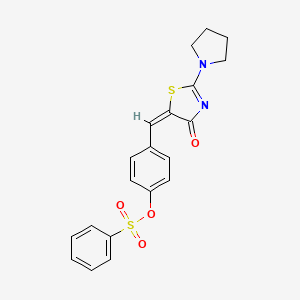


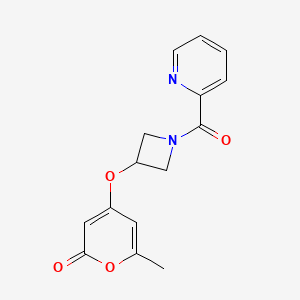
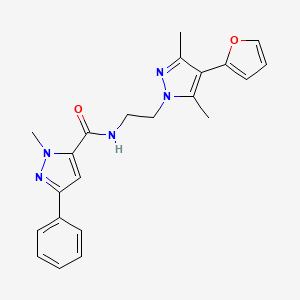
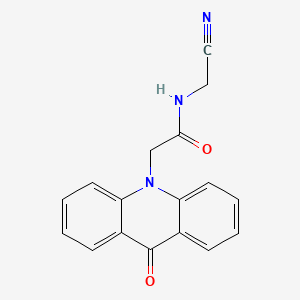
![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)